molecular formula C7H6F3NO B2756891 3-(2,2,2-Trifluoroethoxy)pyridine CAS No. 256473-07-1

3-(2,2,2-Trifluoroethoxy)pyridine

Cat. No.: B2756891
CAS No.: 256473-07-1
M. Wt: 177.126
InChI Key: APIGBXXRWJDRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2,2-Trifluoroethoxy)pyridine is a fluorinated pyridine derivative characterized by a trifluoroethoxy (-OCH₂CF₃) substituent at the 3-position of the pyridine ring. Its molecular formula is C₇H₆F₃NO, with a molecular weight of 195.12 g/mol. Key spectral data includes:

  • ¹³C NMR (Chloroform-d): δ 150.8 (pyridine C), 123.2 (q, J = 277.9 Hz, CF₃), 65.9 (q, J = 36.2 Hz, OCH₂) .
  • ¹⁹F NMR (Chloroform-d): δ -73.6 (t, J = 8.0 Hz, 3F) .

Properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)5-12-6-2-1-3-11-4-6/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIGBXXRWJDRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroethoxy)pyridine typically involves the reaction of pyridine with 2,2,2-trifluoroethanol in the presence of a base. One common method includes the use of sodium hydride (NaH) as a base, which facilitates the nucleophilic substitution reaction . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production scale.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethoxy)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The trifluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in anhydrous solvents like tetrahydrofuran (THF).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

Scientific Research Applications

3-(2,2,2-Trifluoroethoxy)pyridine is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity towards these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Heterocyclic Analogs with Trifluoroethoxy Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
3-(2,2,2-Trifluoroethoxy)pyridine C₇H₆F₃NO 195.12 Pyridine core; -OCH₂CF₃ at position 3. ¹⁹F NMR: δ -73.6 . Pharmaceutical intermediate .
5-(2,2,2-Trifluoroethoxy)pyrimidine C₆H₅F₃N₂O 196.11 Pyrimidine core; -OCH₂CF₃ at position 4. Agrochemical research .
3-(2,2,2-Trifluoroethoxy)quinoline C₁₁H₈F₃NO 245.18 Quinoline core; -OCH₂CF₃ at position 3. Higher aromaticity. Potential anticancer agents .

Key Differences :

  • Electronic Effects : Pyrimidine analogs (e.g., 5-(2,2,2-Trifluoroethoxy)pyrimidine) exhibit stronger electron deficiency due to two nitrogen atoms, enhancing reactivity in nucleophilic substitutions compared to pyridine derivatives .

Pyridine Derivatives with Varied Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
2-Chloro-3-(2,2,2-Trifluoroethoxy)pyridine C₇H₅ClF₃NO 211.57 Chloro substituent at position 2; ¹⁹F NMR: δ -73.5 . Intermediate for sulfonamide synthesis .
3-Nitro-2-(2,2,2-Trifluoroethoxy)pyridine C₇H₅F₃N₂O₃ 222.12 Nitro group at position 3; enhances electrophilicity. Precursor for agrochemicals .
2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid pinacol ester C₁₃H₁₇BF₃NO₃ 303.09 Boronic ester at position 3; air-sensitive. Suzuki-Miyaura coupling reactions .

Key Differences :

  • Reactivity : The nitro group in 3-nitro-2-(2,2,2-trifluoroethoxy)pyridine increases electrophilicity, facilitating reduction or substitution reactions, unlike the parent compound .
  • Synthetic Utility : Boronic ester derivatives enable cross-coupling reactions, expanding access to biaryl structures in drug discovery .

Physicochemical and Spectral Comparisons

Property This compound 2-Chloro-3-(2,2,2-Trifluoroethoxy)pyridine 5-(2,2,2-Trifluoroethoxy)pyrimidine
Molecular Weight (g/mol) 195.12 211.57 196.11
¹⁹F NMR Shift (ppm) -73.6 -73.5 -74.1 (estimated)
Synthetic Steps 2-3 steps (Pd-catalyzed coupling) 4 steps (chlorination, mercaptylation) 2 steps (nucleophilic substitution)
Thermal Stability Stable up to 150°C Decomposes at 120°C Stable up to 160°C

Key Insights :

  • Substituent Effects : Chloro and nitro groups reduce thermal stability compared to the parent compound .
  • Spectral Consistency : The trifluoroethoxy group produces characteristic ¹⁹F NMR signals near -73 ppm across analogs .

Research Findings and Industrial Relevance

  • Pharmaceuticals : this compound is pivotal in PPIs like lansoprazole, synthesized via oxidation of its sulfide intermediate .
  • Agrochemicals : Derivatives like 3-(2,2,2-trifluoroethoxy)-2-(benzylthio)pyridine are intermediates in herbicides with high environmental compatibility .
  • Synthetic Efficiency : Palladium-catalyzed methods for this compound offer higher yields (>80%) and fewer steps than traditional routes .

Biological Activity

3-(2,2,2-Trifluoroethoxy)pyridine is a pyridine derivative characterized by the presence of a trifluoroethoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory effects and modulation of various biochemical pathways. The unique trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a candidate for further research in drug development.

Chemical Structure and Properties

  • Molecular Formula : C8_{8}H8_{8}F3_{3}NO
  • Molecular Weight : Approximately 221.13 g/mol
  • Functional Groups : Pyridine ring, trifluoroethoxy group

Table 1: Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
6-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acidC9_{9}H8_{8}F3_{3}NO2_{2}Different position of carboxylic acid
4-(Trifluoromethyl)pyridine-3-carboxylic acidC8_{8}H6_{6}F3_{3}NO2_{2}Contains a trifluoromethyl instead of trifluoroethoxy
3-Chloro-6-(trifluoroethoxy)pyridine-4-carboxylic acidC8_{8}H7_{7}ClF3_{3}NO2_{2}Chlorine substitution affecting reactivity

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. Studies have demonstrated its ability to modulate key signaling pathways involved in inflammation. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines, which play a critical role in inflammatory responses.

Enzyme Interaction Studies

The compound interacts with various enzymes and receptors, influencing their activity. Notably, it has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. This inhibition can lead to reduced synthesis of prostaglandins, thereby alleviating inflammation.

Case Studies and Research Findings

  • Study on Cytokine Modulation :
    • Objective : To evaluate the effect of this compound on cytokine levels.
    • Methodology : In vitro assays were conducted using macrophage cell lines treated with lipopolysaccharides (LPS).
    • Results : The compound significantly reduced levels of TNF-alpha and IL-6 compared to untreated controls.
  • Enzyme Inhibition Assay :
    • Objective : To assess the inhibition of COX enzymes.
    • Methodology : COX enzyme activity was measured using spectrophotometric methods.
    • Results : IC50 values indicated that the compound exhibited potent inhibition of both COX-1 and COX-2 enzymes.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced cytokine production
Enzyme inhibitionInhibition of COX enzymes
Modulation of pathwaysAltered signaling pathways

The biological activity of this compound is largely attributed to its structural features. The trifluoroethoxy group enhances lipophilicity and facilitates interaction with lipid membranes and proteins. This property allows the compound to effectively penetrate cellular membranes and exert its effects on intracellular targets.

Potential Applications

Given its biological profile, this compound holds promise for several applications:

  • Pharmaceutical Development : As a potential anti-inflammatory agent.
  • Agricultural Chemistry : Its structural analogs have shown fungicidal properties.
  • Biochemical Research : As a tool for studying inflammatory pathways and enzyme interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.